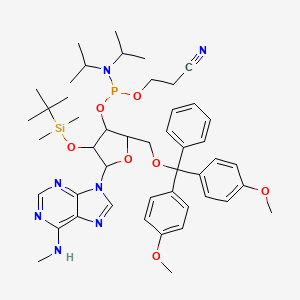
N6-Me-rACEphosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Me-rACEphosphoramidite, also known as N6-methyladenosine phosphoramidite, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of epigenetics and RNA biology due to its role in RNA modifications. N6-methyladenosine is the most abundant internal modification in messenger RNA (mRNA) and plays a crucial role in regulating gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Me-rACEphosphoramidite typically involves the methylation of adenosine at the N6 position. One common method starts with the protection of the hydroxyl groups of adenosine using silyl protecting groups. The exocyclic amine is then protected by benzoylation or acetylation. The key step involves a BOP-mediated S_NAr reaction, where the protected adenosine is reacted with methylamine to introduce the methyl group at the N6 position .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often automated to ensure high yield and purity. The process involves the use of automated oligonucleotide synthesizers, which can efficiently incorporate the phosphoramidite into oligonucleotides. The phosphoramidite is typically stored under refrigerated conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Me-rACEphosphoramidite undergoes various chemical reactions, including:
Substitution: The replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction: Although less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Methylating Agents: Methyl methanesulfonate and dimethyl sulfate are commonly used methylating agents.
Protecting Groups: Silyl and acetyl protecting groups are used to prevent unwanted reactions during synthesis.
Reaction Conditions: Reactions are typically carried out in anhydrous acetonitrile under controlled temperatures to ensure high yield and purity.
Major Products Formed
The primary product formed from these reactions is N6-methyladenosine, which can be further modified to produce various oligonucleotides used in research and therapeutic applications .
Applications De Recherche Scientifique
N6-Me-rACEphosphoramidite has a wide range of applications in scientific research:
Mécanisme D'action
N6-Me-rACEphosphoramidite exerts its effects by introducing a methyl group at the N6 position of adenosine in RNA. This modification affects the stability, splicing, and translation of the modified RNA. The methyl group can alter the hydrophobicity, stacking properties, and hydrogen bonding of the nucleobase, leading to changes in RNA structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyl-A-CE Phosphoramidite: Similar to N6-Me-rACEphosphoramidite but used for different types of RNA modifications.
O6-Me-dG-CE Phosphoramidite: Another methylated nucleoside used in DNA synthesis.
O4-Me-dT-CE Phosphoramidite: Used for introducing methyl groups into thymidine.
Uniqueness
This compound is unique due to its specific role in RNA modifications and its widespread presence in mRNA. Its ability to regulate gene expression through methylation makes it a valuable tool in both basic research and therapeutic applications .
Propriétés
Formule moléculaire |
C47H64N7O7PSi |
|---|---|
Poids moléculaire |
898.1 g/mol |
Nom IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51) |
Clé InChI |
GPLFLRPEMRRWIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)
![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
